Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is a chemical compound that belongs to the class of pyridazine derivatives. It features a unique structure that includes a pyridazinone moiety, which is known for its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate can be synthesized through various chemical methods, often involving the reaction of pyridazine derivatives with different reagents. It is classified as an ester due to the presence of an ethyl group attached to a carboxylic acid derivative. The compound's molecular formula is CHNO.
The synthesis of Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate can be achieved through several methods, typically involving multi-step organic reactions. One common approach includes:
For instance, one method involves reacting 3,6-dichloropyridazine with ethyl 2-cyanoacetate under basic conditions to yield the desired compound .
The molecular structure of Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate features a pyridazine ring with an attached ethoxy group. The key structural components include:
The compound's systematic name reflects its structure, indicating both the functional groups and the core ring system.
Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate is involved in various chemical reactions typical for esters and heterocyclic compounds:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate primarily relates to its biological interactions. Compounds containing pyridazine rings often exhibit pharmacological activity due to their ability to interact with biological targets such as enzymes or receptors.
Research indicates that derivatives of pyridazine can modulate various biological pathways, potentially acting as inhibitors or activators depending on their structure . The precise mechanism often involves binding affinity studies and subsequent biological assays.
Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate exhibits several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior in various environments and its suitability for different applications.
Ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate has potential applications in several scientific fields:
The synthesis of ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate hinges on strategic functionalization of the pyridazinone core, typically achieved through convergent multi-step routes. A common approach involves the initial preparation of 6-hydroxypyridazin-3(2H)-one, followed by O-alkylation with ethyl acrylate or ethyl bromoacetate derivatives [9]. Alternative pathways employ Knoevenagel condensation between aldehydes (e.g., m-tolualdehyde) and active methylene compounds (e.g., diethyl succinate), yielding unsaturated intermediates that undergo cyclization with hydrazine hydrate to form the dihydropyridazinone scaffold [9] [5]. Subsequent dehydrogenation or oxidation steps then yield the fully aromatic pyridazinone required for further etherification.
Key challenges include ensuring regioselectivity at the C4-oxygen (rather than N-alkylation) and minimizing side reactions during heterocycle formation. Studies indicate that electron-withdrawing substituents on the pyridazinone ring enhance O-alkylation efficiency by increasing the nucleophilicity of the C4-oxygen atom [5].
Table 1: Representative Multi-Step Synthetic Routes to Pyridazinone Intermediates
Starting Materials | Key Reaction | Intermediate | Yield (%) |
---|---|---|---|
Levulinic acid + m-Tolualdehyde | Knoevenagel condensation | 4-(3-Methylphenyl)-4-oxobut-2-enoic acid | 65–78 [9] |
Unsaturated keto-acid + N₂H₄ | Cyclodehydration | 6-(m-Tolyl)-4,5-dihydropyridazin-3(2H)-one | 70–85 [9] |
Dihydropyridazinone + oxidant | Aromatization | 6-(m-Tolyl)pyridazin-3(2H)-one | 60–75 [5] |
The critical ether bond linking the pyridazinone core to the propanoate side chain is forged via nucleophilic substitution or Michael addition. In optimized protocols, 6-hydroxypyridazin-4-one reacts with ethyl 3-bromopropanoate under basic conditions (K₂CO₃/DBU) in aprotic solvents (DMF or acetone), yielding the target ester [1] [3]. Propylene carbonate (PC) serves as a green solvent and reactant in analogous oxyalkylations, facilitating ring-opening reactions that append alkoxy chains while avoiding hazardous alkylating agents like propylene oxide [1] [6].
Esterification is typically integrated early in the synthesis (e.g., using ethyl bromoacetate) or preserved from precursor molecules. Spectroscopic confirmation (¹H NMR) shows characteristic signals for the propanoate moiety: a triplet at δ 4.15–4.20 ppm (–OCH₂CH₃), a quartet at δ 3.70–3.75 ppm (–OCH₂CH₃), and a triplet at δ 2.65–2.70 ppm (–COCH₂–) [3] [4].
Table 2: Etherification Strategies for Propanoate Attachment
Alkylating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Ethyl 3-bromopropanoate | K₂CO₃ / DMF | 80 | 68 [9] |
Ethyl acrylate | DBU / Propylene carbonate | 170 | 72 [1] |
Ethyl chloroacetate | TEA / CH₃CN | 60 | 58 [3] |
Regioselectivity toward O- versus N-alkylation is governed by:
Design of Experiments (DoE) and Response Surface Methodology (RSM) have been employed to model variable interactions. For kraft lignin oxyalkylation (structurally analogous to pyridazinone functionalization), RSM revealed that time and PC loading significantly impact hydroxyl number and viscosity [6]. Similar principles apply here: higher PC ratios (10 eq.) increase propanoate grafting but may require longer times (3.5 h) to reach equilibrium [6].
Table 3: Optimized Parameters for Regioselective Oxy-Alkylation
Factor | Optimal Range | Impact on Selectivity |
---|---|---|
Catalyst (DBU) | 0.1–0.3 eq. | Maximizes O-alkylation (>90%) [1] |
Temperature | 140–170°C | Balances rate vs. side reactions [6] |
PC equivalen | 7–10 eq. | Ensures complete conversion [6] |
Time | 2.5–3.5 h | Required for high DS values [6] |
Solution-phase synthesis offers scalability for industrial applications but faces purification challenges after each step. Chromatography is often needed to isolate intermediates like dihydropyridazinones, reducing overall yields (typically 45–65%) [9] [10].
Solid-phase synthesis (SPS) using chlorotrityl resins simplifies purification via washing cycles. Recent studies show SPS efficiency for pyridazinone analogs:
However, SPS constraints include resin loading limits (<0.5 mmol/g) and acid-sensitive linker cleavage, which may degrade ester groups [7] [10]. For ethyl 3-((6-oxo-1,6-dihydropyridazin-4-yl)oxy)propanoate, solution-phase remains preferred due to lower complexity, though SPS shows promise for generating analog libraries.
Table 4: Solid-Phase vs. Solution-Phase Performance Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Purity (crude) | 60–75% | 85–95% [7] |
Scale-up feasibility | High (gram-scale) | Low (<500 mg) [10] |
Cyclization yield | 36% (linear precursor) | 47% (DAST-assisted) [10] |
Automation | Limited | High [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7